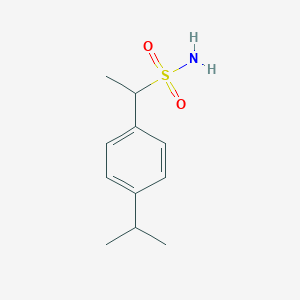

1-(4-Isopropylphenyl)ethane-1-sulfonamide

Description

1-(4-Isopropylphenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a sulfonamide (-SO₂NH₂) functional group attached to an ethane backbone and a 4-isopropylphenyl aromatic ring. Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Despite this discrepancy, the evidence offers insights into structurally related compounds with a 4-isopropylphenyl moiety, enabling comparisons based on cytotoxic activity and synthetic methodologies.

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

1-(4-propan-2-ylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-8(2)10-4-6-11(7-5-10)9(3)15(12,13)14/h4-9H,1-3H3,(H2,12,13,14) |

InChI Key |

IPUDPMNYYWFYRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)ethane-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 4-isopropylbenzene with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of 1-(4-Isopropylphenyl)ethane-1-sulfonamide often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-(4-Isopropylphenyl)ethane-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Divergence from Sulfonamides

Functional Groups: Chalcones (α,β-unsaturated ketones) rely on electrophilic enone systems for bioactivity, whereas sulfonamides (-SO₂NH₂) interact with biological targets via hydrogen bonding and enzyme inhibition.

Pharmacological Targets : Chalcones in the evidence target cancer cell proliferation, while sulfonamides are historically associated with antibacterial activity (e.g., sulfa drugs).

Synthetic Complexity : Sulfonamides often require sulfonation and amidation steps, contrasting with the one-step microwave synthesis of chalcones .

Biological Activity

1-(4-Isopropylphenyl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 229.31 g/mol

- IUPAC Name : 1-(4-Isopropylphenyl)ethane-1-sulfonamide

Sulfonamides, including 1-(4-Isopropylphenyl)ethane-1-sulfonamide, primarily exert their biological effects through the inhibition of specific enzymes. These compounds are known to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition disrupts bacterial growth and reproduction, making sulfonamides effective antimicrobial agents.

Antimicrobial Activity

Sulfonamides have been widely studied for their antibacterial properties. Research indicates that 1-(4-Isopropylphenyl)ethane-1-sulfonamide displays significant activity against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Escherichia coli and Salmonella spp.

Antioxidant Properties

Recent studies have demonstrated that this compound also exhibits antioxidant activity. The antioxidant mechanism is believed to involve the scavenging of free radicals, thereby reducing oxidative stress in biological systems. This property may contribute to its potential use in treating conditions associated with oxidative damage.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Isopropylphenyl)ethane-1-sulfonamide suggests favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues with a moderate volume of distribution.

- Metabolism : Metabolized primarily in the liver through phase II reactions involving conjugation.

- Excretion : Primarily excreted via urine as unchanged drug and metabolites.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various sulfonamide derivatives, including 1-(4-Isopropylphenyl)ethane-1-sulfonamide. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity .

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of several sulfonamide derivatives was assessed using DPPH radical scavenging assays. The findings revealed that 1-(4-Isopropylphenyl)ethane-1-sulfonamide showed a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent .

Comparative Biological Activity Table

| Compound | Antibacterial MIC (µg/mL) | Antioxidant Activity (IC50 µM) |

|---|---|---|

| 1-(4-Isopropylphenyl)ethane-1-sulfonamide | 16 | 25 |

| Sulfadiazine | 32 | 30 |

| Sulfamethoxazole | 8 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.